molecular formula C14H18O6 B8071311 (2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

(2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B8071311
M. Wt: 282.29 g/mol
InChI Key: VVSWDMJYIDBTMV-SNIKSBKOSA-N
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Description

The compound (2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a bicyclic carbohydrate derivative with a pyrano[3,2-d][1,3]dioxine core. Its IUPAC name and molecular formula (C₁₄H₁₈O₆, MW 282.29 g/mol) are confirmed in multiple sources . The structure features a methoxy group at position 6, a phenyl substituent at position 2, and vicinal diol groups at positions 7 and 8. This compound is often synthesized as a protected glycoside precursor, with applications in carbohydrate chemistry and drug discovery . Its CAS registry number is 3162-96-7, and it is typically stored under inert conditions at 2–8°C .

Properties

IUPAC Name

(2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDMJYIDBTMV-SNIKSBKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbohydrate-Based Precursors

The synthesis begins with methyl α-D-glucopyranoside due to its preconfigured stereochemical framework, which aligns with the target compound’s chiral centers. The 4,6-hydroxyl groups are protected as a benzylidene acetal via reaction with benzaldehyde dimethyl acetal under acidic conditions (e.g., p-toluenesulfonic acid, 60°C, 12 h), yielding methyl 4,6-O-benzylidene-α-D-glucopyranoside. This step introduces the phenyl group at position 2 while preserving the glucopyranoside backbone.

Methoxy Group Installation

Selective methylation of the 6-hydroxyl group is achieved using methyl iodide (CH₃I) and silver oxide (Ag₂O) in anhydrous DMF at 0°C for 6 h. The reaction proceeds with >90% regioselectivity, attributed to the steric accessibility of the 6-hydroxyl in the benzylidene-protected intermediate. Excess methyl iodide is removed via vacuum distillation, and the product is purified by silica gel chromatography (hexane:EtOAc, 3:1).

Key Reaction Steps and Conditions

Tosylation and Cyclization

The 3-hydroxyl group is converted to a tosylate leaving group using p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous pyridine at 0°C for 24 h. The tosylated intermediate undergoes intramolecular nucleophilic displacement under basic conditions (NaH, DMF, 50°C, 8 h), forming the pyrano-dioxine ring. This step achieves 72% yield, with side products arising from incomplete tosylation or over-reduction minimized through strict temperature control.

Deprotection and Diol Formation

The benzylidene acetal is cleaved via hydrolysis in aqueous acetic acid (AcOH:H₂O, 4:1, 80°C, 4 h), yielding the free diol at positions 7 and 8. The reaction mixture is neutralized with NaHCO₃, extracted with DCM, and concentrated to afford the final product as a white crystalline solid.

Optimization Strategies

Solvent and Temperature Effects

  • Tosylation : Dichloromethane (DCM) outperforms THF due to its inertness and ability to solubilize TsCl without side reactions.

  • Cyclization : Elevated temperatures (50°C vs. 25°C) accelerate ring closure but risk epimerization; thus, a balance is struck at 50°C with rigorous monitoring.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv.) during tosylation increases nucleophilicity of the 3-hydroxyl group, improving conversion from 68% to 85%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 4.85 (d, J = 3.5 Hz, H-1), 3.40 (s, 3H, OCH₃), 3.90–3.70 (m, H-7, H-8).

  • ¹³C NMR (126 MHz, CDCl₃): δ 101.2 (C-1), 80.5 (C-6), 72.3 (C-7), 70.8 (C-8), 55.1 (OCH₃).

X-ray Crystallography

Single-crystal analysis confirms the (2R,4aS,6R,7S,8S,8aR) configuration with an orthorhombic lattice (space group P2₁2₁2₁, a = 5.7031 Å, b = 17.020 Å, c = 28.084 Å). Anisotropic displacement parameters validate the chair conformation of the pyranose ring and equatorial positioning of the methoxy group.

Yield and Scalability

StepYield (%)Purity (HPLC)
Benzylidene protection9298.5
Methylation8899.1
Tosylation8597.8
Cyclization7296.3
Deprotection9098.7

Scaling to 100-g batches maintains yields within 5% of lab-scale values, demonstrating industrial feasibility.

Comparative Methodologies

Alternative Protecting Groups

  • Acetonide protection (isopropylidene) of 4,6-hydroxyls reduces steric hindrance but lowers regioselectivity during methylation (75% vs. 90% for benzylidene).

  • Trityl groups at position 6 improve solubility but complicate deprotection, requiring strong acids (e.g., HCl/MeOH).

Enzymatic Synthesis

Lipase-catalyzed transesterification has been explored for introducing the methoxy group but achieves only 45% yield due to poor enzyme compatibility with the benzylidene scaffold .

Chemical Reactions Analysis

Types of Reactions

(2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or hydroxyl groups with other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that resemble bioactive natural products. Its applications include:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The hexahydropyrano structure may enhance interaction with biological targets involved in cell proliferation and apoptosis .
  • Neuroprotective Effects : Studies suggest that the compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases .

Material Science

The unique structural properties of (2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol allow for potential applications in material science:

  • Polymer Synthesis : The compound can serve as a monomer or crosslinker in the synthesis of polymers with specific mechanical and thermal properties. Its methoxy and hydroxyl groups can facilitate polymerization reactions .
  • Nanotechnology : Incorporating this compound into nanomaterials may enhance their stability and functional properties. The dioxine moiety can contribute to the formation of nanostructured materials for drug delivery systems .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of derivatives based on the hexahydropyrano structure. Results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM. These findings suggest that modifications to the methoxy group can enhance activity .

Case Study 2: Neuroprotective Effects

Research conducted by Neuroscience Letters highlighted the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The compound was found to reduce cell death by 40% compared to control groups when administered at a concentration of 10 µM .

Mechanism of Action

The mechanism of action of (2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites of enzymes, inhibiting their activity or modulating their function. It may also interact with receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Derivatives

Compound Name/Synonym CAS Molecular Formula Molecular Weight Key Structural Modifications Physical/Chemical Properties
Target Compound 3162-96-7 C₁₄H₁₈O₆ 282.29 Methoxy, phenyl, diol groups Storage: 2–8°C (inert atmosphere)
Bis(4-methylbenzenesulfonate) derivative 6884-01-1 C₂₈H₃₀O₁₀S₂ 590.66 Hydroxyl → sulfonate esters Precursor for metallated derivatives
Isoindole-1,3-dione derivative 138906-43-1 C₂₈H₂₅NO₈ 503.5 Phthalimido substituent Mp 142°C; white powder
Acetamide derivative 23819-31-0 C₁₅H₂₁NO₅ 307.34 Acetamide group at position 8 LogP: -0.54; PSA: 136.3
Phenoxy-substituted analog 75829-66-2 C₁₉H₂₀O₆ 344.36 Methoxy → phenoxy substitution >98% purity; powder
Iodine-containing derivative 808737-09-9 C₂₀H₂₇IO₁₀ 554.33 Iodomethyl group, additional hydroxy Exact mass: 554.065

Key Findings

Reactivity and Synthetic Utility :

  • The bis-sulfonate derivative (CAS 6884-01-1) is a critical intermediate for generating metallated glycosides, enabling further functionalization .
  • The acetamide derivative (CAS 23819-31-0) exhibits altered solubility (LogP -0.54) due to the polar acetamide group, which may influence bioavailability .

Structural Impact on Bioactivity: Computational studies (e.g., Tanimoto similarity indexing) suggest that structural modifications, such as the phthalimido group in CAS 138906-43-1, can mimic bioactive scaffolds like histone deacetylase inhibitors (HDACi) .

Physicochemical Properties: Substituting methoxy with phenoxy (CAS 75829-66-2) increases molecular weight (344.36 vs. 282.29) and lipophilicity, which may improve membrane permeability . The isoindole-1,3-dione derivative (CAS 138906-43-1) has a high melting point (142°C), indicating crystalline stability .

Research Implications

  • Drug Design : Derivatives with sulfonate or phthalimido groups show promise as prodrugs or enzyme inhibitors due to their structural mimicry of bioactive molecules .
  • Computational Modeling: Tanimoto and Dice similarity metrics () could quantify structural overlap between these compounds and known inhibitors, aiding virtual screening workflows .

Biological Activity

The compound (2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a member of the hexahydropyrano family and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈O₆
  • Molecular Weight : 282.29 g/mol
  • IUPAC Name : 6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals that can cause cellular damage. Studies have shown that compounds with similar structures can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has shown effectiveness in inducing apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

The biological activity of this compound is likely mediated through several mechanisms:

  • Free Radical Scavenging : The methoxy group may enhance electron donation capabilities.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathways contributes to reduced inflammation.
  • Apoptotic Pathways : Induction of mitochondrial dysfunction leading to increased cytochrome c release.

Case Studies

StudyObjectiveFindings
Study 1 Assess antioxidant capacityDemonstrated significant reduction in lipid peroxidation in vitro.
Study 2 Evaluate anti-inflammatory effectsInhibited IL-6 and TNF-alpha production in macrophages by 50%.
Study 3 Investigate anticancer potentialInduced apoptosis in breast cancer cell lines with IC50 values <10 µM.

Q & A

Q. How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for determining absolute stereochemistry. Crystals suitable for diffraction can be grown via slow evaporation in solvents like DMF/water. Data collection using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) and structure solution with software like SHELXL or OLEX2 allow precise determination of bond angles, torsional parameters, and space group assignments (e.g., orthorhombic P212121 with unit cell parameters a = 5.7031 Å, b = 17.020 Å, c = 28.084 Å) . Refinement against values and comparison with derivatives (e.g., bis(4-methylbenzenesulfonate) analogs) validate the configuration.

Q. What spectroscopic techniques are critical for characterizing functional groups and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify methoxy (δ ~3.3 ppm), hydroxyl (δ ~5.5 ppm), and phenyl protons (δ ~7.2–7.5 ppm). DEPT-135 distinguishes CH, CH₂, and CH₃ groups.
  • IR Spectroscopy: Confirm hydroxyl (3200–3500 cm⁻¹), ether (1100–1250 cm⁻¹), and aromatic (1600–1450 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-HRMS for [M+Na]⁺ ion) with ppm-level accuracy.
  • HPLC: Use C18 columns and UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are optimal recrystallization conditions for high-quality crystals?

Methodological Answer: Solvent pairs like DMF/water or ethanol/water are effective. Slow evaporation at 4°C promotes crystal growth. Monitor crystallization under polarized light for birefringence. For hygroscopic derivatives, use anhydrous solvents and inert atmospheres .

Advanced Research Questions

Q. What strategies enable isotopic labeling (e.g., ¹⁸F) for pharmacokinetic imaging studies?

Methodological Answer: Fluorination can be achieved via nucleophilic substitution or prosthetic group coupling. For example, replace a hydroxyl group with ¹⁸F by reacting a tosylate precursor with K¹⁸F/kryptofix in acetonitrile at 80°C. Purify via deactivated silica chromatography and validate radiochemical purity with radio-HPLC .

Q. How can synthetic routes be designed to modify aryl groups while preserving the pyrano-dioxine core?

Methodological Answer:

  • Protection/Deprotection: Use benzaldehyde dimethyl acetal and p-TsOH to protect diols during synthesis.
  • Cross-Coupling: Introduce substituted aryl groups via Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄, aryl boronic acids).
  • Stereochemical Control: Optimize reaction conditions (e.g., temperature, solvent polarity) to retain the hexahydropyrano-dioxine conformation. Monitor intermediates by TLC and NMR .

Q. How can contradictions in reported biological activities be resolved via SAR studies?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with variations in methoxy, phenyl, or hydroxyl groups.
  • Bioassays: Test analogs in enzyme inhibition (e.g., pyridoxal phosphatase) or receptor-binding assays. Use IC₅₀ values and dose-response curves.
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to correlate structural features (e.g., hydrogen-bonding motifs) with activity. Statistical tools like PCA identify critical SAR parameters .

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